molecular formula C8H5ClF2O2 B1303457 2,6-Difluoro-4-methoxybenzoyl chloride CAS No. 125369-56-4

2,6-Difluoro-4-methoxybenzoyl chloride

Cat. No.: B1303457
CAS No.: 125369-56-4
M. Wt: 206.57 g/mol
InChI Key: QVJWYHJWQQEEKW-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzoyl chloride is an organic chemical compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol. It is used as a building block for the synthesis of various pharmacological and agrochemical compounds. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 2,6-difluoro-4-methoxybenzoic acid using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluoro-4-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases under ambient to slightly elevated temperatures.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    2,6-Difluoro-4-methoxybenzoic acid: from hydrolysis.

    2,6-Difluoro-4-methoxybenzyl alcohol: from reduction.

Scientific Research Applications

2,6-Difluoro-4-methoxybenzoyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

  • 2,6-Difluoro-4-methoxybenzaldehyde
  • 2,6-Difluoro-4-nitrobenzaldehyde
  • 2,4,6-Trifluorobenzaldehyde

Comparison: 2,6-Difluoro-4-methoxybenzoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. In contrast, similar compounds like 2,6-Difluoro-4-methoxybenzaldehyde and 2,6-Difluoro-4-nitrobenzaldehyde have aldehyde and nitro groups, respectively, which lead to different reactivity profiles and applications.

Properties

IUPAC Name

2,6-difluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWYHJWQQEEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381120
Record name 2,6-Difluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-56-4
Record name 2,6-Difluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of oxalyl chloride (36.5 g, 0.29 mol) in dry benzene (50 ml) was added dropwise to a stirred solution of compound 24 (25.5 g, 0.14 mol) and dry DMF (40 drops) in dry benzene (500 ml) at room temperature. The mixture was stirred at room temperature overnight and the excess of oxalyl chloride and benzene were removed in vacuo.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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